molecular formula C10H11NO2 B7772010 2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene CAS No. 1056474-39-5

2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene

Cat. No.: B7772010
CAS No.: 1056474-39-5
M. Wt: 177.20 g/mol
InChI Key: XPEOGJKNVJGVCE-AATRIKPKSA-N
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Description

2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, characterized by the presence of two methyl groups and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene typically involves the nitration of 2,4-dimethylbenzene (also known as xylene) followed by the introduction of the nitroethenyl group. One common method is the reaction of 2,4-dimethylbenzene with nitric acid in the presence of sulfuric acid to form 2,4-dimethyl-1-nitrobenzene. This intermediate is then reacted with acetaldehyde under basic conditions to introduce the nitroethenyl group, forming the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitro compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic aromatic substitution reactions, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-1-nitrobenzene: Lacks the nitroethenyl group but shares similar aromatic properties.

    2,4-dimethyl-1-[(E)-2-aminoethenyl]benzene: Similar structure but with an amino group instead of a nitro group.

    4-nitro-m-xylene: Another nitro-substituted xylene derivative.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2,4-dimethyl-1-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEOGJKNVJGVCE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261014
Record name 2,4-Dimethyl-1-[(1E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056474-39-5
Record name 2,4-Dimethyl-1-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056474-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1-[(1E)-2-nitroethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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